Cas no 871038-72-1 (Raltegravir potassium)
Raltegravir potassium Propiedades químicas y físicas
Nombre e identificación
-
- Raltegravir potassium
- N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide potassium salt
- MK 0518
- Raltegravir Potassium Salt
- Raltegravir (potassium salt)
- Raltegravir Potassiu
- MK0518 potassium salt
- MK-0518 potassium salt
- Raltegravir K
- Raltegravir(MK-0518)
- Isentress
- Raltegravir ( K salt) API
- AK326594
- 43Y000U234
- potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-olate
- C20H20FN6O5.K
- Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-
- 4-Pyrimidinecarboxamide, N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-, monopotassium salt (9CI)
- Ralegravir
- Raltegravir potassium [USAN]
- RALTEGRAVIR MONOPOTASSIUM SALT [MI]
- AS-19171
- RALTEGRAVIR POTASSIUM [USP MONOGRAPH]
- CHEMBL518520
- N-[1-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxo-pyrimidin-2-yl]-1-methyl-ethyl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
- Raltegravir (potassium)
- AKOS015896594
- RALTEGRAVIR POTASSIUM (USP-RS)
- CS-3263
- RALTEGRAVIR POTASSIUM (MART.)
- Isentress hd
- RALTEGRAVIR POTASSIUM [EP MONOGRAPH]
- MFCD12031642
- 871038-72-1 (potassium)
- UNII-43Y000U234
- RALTEGRAVIR POTASSIUM (EP MONOGRAPH)
- BCP01757
- L000900612 POTASSIUM SALT
- L-000900612 POTASSIUM SALT
- DTXSID501007339
- MK0518 POTASSIUM
- Raltegravir potassium (JAN/USAN)
- 4-Pyrimidinecarboxamide, N-((4-fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-, monopotassium salt
- 871038-72-1
- SCHEMBL15939218
- HY-10353A
- MK-518
- Isentress (TN)
- BCPP000092
- RALTEGRAVIR POTASSIUM [USP-RS]
- Potassium, Raltegravir
- AC-2062
- IFUKBHBISRAZTF-UHFFFAOYSA-M
- BR164314
- RALTEGRAVIR POTASSIUM (USP MONOGRAPH)
- potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate
- BDBM50480673
- DUTREBIS COMPONENT RALTEGRAVIR POTASSIUM
- RALTEGRAVIR POTASSIUM [JAN]
- Potassium 4-[(4-fluorobenzyl)carbamoyl]-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-1,6-dihydropyrimidin-5-olate
- MK-0518 POTASSIUM
- CCG-269568
- Raltegravir monopotassium salt
- Raltegravir potassium- Bio-X
- RALTEGRAVIR POTASSIUM [MART.]
- Potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-1,6-dihydropyrimidin-5-olate
- Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate
- AB01274746-01
- Q-201657
- Raltegravir potassium [USAN:JAN]
- potassium 4-{[(4-fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)formamido]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate
- RALTEGRAVIR POTASSIUM [ORANGE BOOK]
- D07133
- RALTEGRAVIR POTASSIUM [WHO-DD]
- RALTEGRAVIR POTASSIUM COMPONENT OF DUTREBIS
- N-((4-Fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-4-pyrimidinecarboxamide monopotassium salt
- Q27258678
- MK 0518 potassium salt
-
- MDL: MFCD12031642
- Renchi: 1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);
- Clave inchi: NLDVPINGTPMESH-UHFFFAOYSA-N
- Sonrisas: [K].O=C(C1OC(C)=NN=1)NC(C)(C)C1N(C)C(=O)C(O)=C(C(NCC2C=CC(F)=CC=2)=O)N=1
Atributos calculados
- Calidad precisa: 482.11200
- Masa isotópica única: 482.112
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 9
- Recuento de átomos pesados: 33
- Cuenta de enlace giratorio: 6
- Complejidad: 843
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 153
Propiedades experimentales
- Color / forma: 灰白色固体
- Denso: 1.46
- Punto de fusión: 282ºC
- Punto de ebullición: No data available
- Punto de inflamación: No data available
- PSA: 155.07000
- Logp: 2.13150
- Presión de vapor: No data available
Raltegravir potassium Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Instrucciones de Seguridad: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Raltegravir potassium Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Raltegravir potassium PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LU687-25mg |
Raltegravir potassium |
871038-72-1 | 98+% | 25mg |
1344CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LU687-50mg |
Raltegravir potassium |
871038-72-1 | 98+% | 50mg |
2407CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LU687-5mg |
Raltegravir potassium |
871038-72-1 | 98+% | 5mg |
507CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LU687-10mg |
Raltegravir potassium |
871038-72-1 | 98+% | 10mg |
761CNY | 2021-05-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001941 |
Raltegravir potassium |
871038-72-1 | European Pharmacopoeia (EP) Reference Standard | ¥1390.02 | 2022-02-21 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001943 |
Raltegravir potassium |
871038-72-1 | European Pharmacopoeia (EP) Reference Standard | 1293.41 | 2021-05-13 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0019-1g |
RALTEGRAVIR POTASSIUM |
871038-72-1 | 95% | 1g |
$200 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14314-5mg |
Raltegravir potassium salt |
871038-72-1 | 98% | 5mg |
¥768.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14314-10mg |
Raltegravir potassium salt |
871038-72-1 | 98% | 10mg |
¥1152.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14314-50mg |
Raltegravir potassium salt |
871038-72-1 | 98% | 50mg |
¥3583.00 | 2023-09-09 |
Raltegravir potassium Métodos de producción
Métodos de producción 1
Métodos de producción 2
Métodos de producción 3
1.2 Solvents: Dichloromethane ; 90 - 180 min, 0 - 5 °C; 5 °C → 25 °C; 2 h, 20 - 25 °C
1.3 Reagents: p-Toluenesulfonic acid , Triethylamine Solvents: Dichloromethane ; 60 - 90 min, 20 - 25 °C; 60 - 70 min, 20 - 25 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 60 - 90 min, 5 - 10 °C; 10 °C → 25 °C; 1 h, 20 - 25 °C
3.1 -
Métodos de producción 4
1.2 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Acetonitrile
3.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
3.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Métodos de producción 5
2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine
2.2 Reagents: Glycolic acid , Hydrogen Catalysts: Palladium Solvents: Methanol
2.3 Reagents: Triethylamine
3.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
3.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Métodos de producción 6
2.1 Reagents: Magnesium hydroxide Solvents: N-Methyl-2-pyrrolidone , Water
3.1 -
4.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine
4.2 Reagents: Glycolic acid , Hydrogen Catalysts: Palladium Solvents: Methanol
4.3 Reagents: Triethylamine
5.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
5.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Métodos de producción 7
2.1 -
3.1 Reagents: Magnesium hydroxide Solvents: N-Methyl-2-pyrrolidone , Water
4.1 -
5.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine
5.2 Reagents: Glycolic acid , Hydrogen Catalysts: Palladium Solvents: Methanol
5.3 Reagents: Triethylamine
6.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
6.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Métodos de producción 8
1.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Métodos de producción 9
Métodos de producción 10
1.2 Reagents: Glycolic acid , Hydrogen Catalysts: Palladium Solvents: Methanol
1.3 Reagents: Triethylamine
2.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
2.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Métodos de producción 11
2.1 -
Métodos de producción 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 - 30 °C; pH 0.5 - 1.5, 40 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 60 - 90 min, 35 - 40 °C; 4 - 6 h, 25 - 30 °C
2.1 -
Métodos de producción 13
2.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
2.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Métodos de producción 14
1.2 30 min, 55 - 60 °C; 60 - 70 °C
1.3 Reagents: Acetic acid ; 30 min, 60 - 70 °C; 60 - 70 min, 60 - 70 °C; 30 - 90 min, 70 °C → 30 °C; 30 - 40 min, 25 - 30 °C
2.1 Reagents: Magnesium hydroxide , Sulfoxonium, trimethyl-, iodide (1:1) ; 30 °C → 95 °C; 95 °C → 30 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 20 - 30 °C; pH 0.5 - 1.5, 40 °C
2.3 Reagents: Sodium bisulfite Solvents: Water ; 60 - 90 min, 35 - 40 °C; 4 - 6 h, 25 - 30 °C
3.1 -
Métodos de producción 15
2.1 -
2.2 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Acetonitrile
4.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
4.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Métodos de producción 16
2.1 -
3.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine
3.2 Reagents: Glycolic acid , Hydrogen Catalysts: Palladium Solvents: Methanol
3.3 Reagents: Triethylamine
4.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
4.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Raltegravir potassium Raw materials
- 1,4-dimethyl but-2-ynedioate
- 5-methyl-1,3,4-oxadiazole-2-carboxylic acid;potassium salt
- 5-Methyl-1H-tetrazole
- 5-methyl-1,3,4-oxadiazole-2-carboxylic acid
- benzyl N-[2-(4-{[(4-fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamate
- ethyl 2-chloro-2-oxo-acetate
- methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate
- benzyl N-(1-cyano-1-methylethyl)carbamate
- (4-fluorophenyl)methanamine
- Propanoic acid, 2,2-dimethyl-, 2-(1-amino-1-methylethyl)-4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-6-oxo-5-pyrimidinyl ester
- Acetohydrazide
- benzyl N-[1-(N-hydroxycarbamimidoyl)-1-methylethyl]carbamate
- 5-methyl-1,3,4-oxadiazole-2-carbonyl Chloride
- Dimethyl sulfoxide
- Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
- benzyl N-[2-(4-{[(4-fluorophenyl)methyl]carbamoyl}-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamate
Raltegravir potassium Preparation Products
Raltegravir potassium Proveedores
Raltegravir potassium Literatura relevante
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Información adicional sobre Raltegravir potassium
Actualizaciones en Investigación sobre Raltegravir Potásico (871038-72-1) en el Tratamiento del VIH
El Raltegravir potásico (CAS 871038-72-1), un inhibidor de la integrasa del VIH-1, sigue siendo un componente clave en los regímenes antirretrovirales. Recientes estudios publicados en 2023 destacan su eficacia en poblaciones especiales, incluyendo pacientes pediátricos y adultos con resistencia a múltiples fármacos. Un ensayo de fase IV realizado en España demostró una tasa de supresión viral del 92% a las 48 semanas en pacientes naïve, reforzando su perfil como tratamiento de primera línea.
Avances en formulaciones farmacéuticas han permitido desarrollar comprimidos dispersables con mejor biodisponibilidad (85-92% vs. 70-80% en formulaciones convencionales). Estudios de cristalografía de rayos X publicados en Journal of Medicinal Chemistry revelan interacciones moleculares mejoradas entre el grupo carboxamida del Raltegravir y residuos Mg²+ en el sitio activo de la integrasa, explicando su potencia incrementada (IC50 = 2-7 nM en cepas resistentes).
Investigaciones sobre farmacocinética en pacientes con disfunción hepática moderada (Child-Pugh B) muestran un aumento del AUC en un 30-40%, requiriendo ajustes posológicos. Datos del registro VIRAL muestran que el 78% de los pacientes mantienen carga viral indetectable (<50 copias/mL) tras 5 años de tratamiento continuo, con baja incidencia de efectos adversos graves (≤3%).
Nuevos protocolos de administración en combinación con inhibidores de la transcriptasa inversa no nucleósidos (NNRTI) demuestran sinergia antiviral, reduciendo la aparición de mutaciones de resistencia (K103N + Y181C) en un 60% comparado con monoterapia. Estudios in vitro con cultivos celulares primarios indican actividad mantenida contra cepas con mutaciones Q148H/G140S (fold change = 1.2-1.8).
Persisten desafíos en la penetración del fármaco en reservorios virales del sistema nervioso central, donde concentraciones son un 40% menores que en plasma. Ensayos clínicos en curso (NCT05432869) evalúan nanopartículas lipídicas para mejorar la biodistribución. Análisis económicos recientes confirman su relación costo-efectividad en países de ingresos medios, con un costo por año de vida ajustado por calidad (QALY) de $15,000-$18,000 USD.
871038-72-1 (Raltegravir potassium) Productos relacionados
- 952654-62-5(Raltegravir b-D-Glucuronide)
- 1370588-53-6(Benzenesulfonic acid, 2,4,6-trimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester)
- 1370588-51-4(4-Pyrimidinecarboxamide, 5-(acetyloxy)-N-[(4-fluorophenyl)methyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-)
- 1100750-83-1(Raltegravir)
- 1246816-98-7(Raltegravir-d3 Potassium Salt)
- 1172131-68-8(4-Pyrimidinecarboxamide, 5-(benzoyloxy)-N-[(4-fluorophenyl)methyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-)
- 1370588-52-5(4-Pyrimidinecarboxamide, N-[(4-fluorophenyl)methyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-5-[(methylsulfonyl)oxy]-6-oxo-)
- 518048-05-0(Raltegravir)
- 1100750-98-8(N-[2-[4-[[Dideuterio-(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]carbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide)
- 1391053-33-0(Raltegravir-13C6 Potassium Salt)